Tribehenin
Overview
Description
Tribehenin is a triglyceride that is commonly used in various applications, including cosmetics and pharmaceuticals. It is not directly discussed in the provided papers, but the synthesis and structural analysis of related compounds can offer insights into the chemical behavior and properties of tribehenin.
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes that enable the formation of specific molecular structures. For instance, the synthesis of tribenzo[b,d,f]azepines is achieved through a palladium-catalyzed C-H activation/dual coupling reaction, starting from 2-iodobiphenyls and 2-bromoanilines . This method demonstrates the efficiency of using metal-catalyzed reactions to construct intricate molecular architectures, which could be analogous to the synthesis of tribehenin from simpler organic molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their function and properties. The paper on the synthesis and crystal structure of Tribenzyltin Ester of 4-Pyridinecarboxylic Acid provides detailed information on the crystallographic data of a tin-based compound . Although this compound is not tribehenin, the methodology used for determining the crystal structure, such as X-ray single crystal diffraction, is relevant for analyzing the molecular structure of tribehenin.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of new structures with different properties. The synthesis of tribenzosilepins from terphenyls and dihydrosilanes through a double sila-Friedel-Crafts reaction is an example of how specific conditions and reagents can be used to create new compounds . This type of reaction analysis is important for understanding the potential chemical reactions that tribehenin could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss tribehenin, they do offer insights into the properties of structurally related compounds. For example, the orthorhombic crystal structure and the trigonal bipyramidal coordination of tin atoms in the Tribenzyltin Ester of 4-Pyridinecarboxylic Acid suggest a level of molecular rigidity and stability that could be extrapolated to understand the physical properties of tribehenin . Similarly, the synthesis of tribenzosilepins indicates the potential for modifying the physical properties of related compounds by extending the backbone π-system .
Scientific Research Applications
Structural and Thermal Characterization
Tribehenin's polymorphism, specifically the structural and thermal behaviors of glyceryl behenate mixtures like Compritol®, has been a subject of research. Studies have focused on understanding the crystallization behavior of these mixtures due to their extensive use in drug delivery. Notably, the mixture's polymorphism does not simply result from individual behaviors but is significantly influenced by the composition of the mixture, particularly the presence of monobehenin. It's crucial to maintain a certain ratio of monobehenin to achieve the typical structural organization and thermal behavior of such excipients, implying that mixing with other pharmaceutical ingredients that can trap monoglycerides might alter the equilibrium present in the pure excipient (Pivette et al., 2014).
Another study delved into the physical and thermal properties of glyceryl behenate (Compritol 888 ATO), a substance used as a sustained-release matrix in pharmaceutical applications. The research characterized all polymorphs formed in glyceryl behenate through different thermal treatments and identified each lamellar phase observed in the substance by using well-controlled mixtures of mono-, di-, and tribehenate. This study provided insights into the influence of the crystallization rate on the formation of preferential polymorphs in glyceryl behenate, highlighting the possibility of favoring specific polymorphs by altering the crystallization rate (Brubach et al., 2007).
Carrier Systems for Nucleic Acids
Tribehenin has also been explored as a component in nanocarriers for nucleic acids. Solid lipid nanoparticles (SLNs) using tribehenin and monoolein aqueous dispersions (MADs) were studied as potential carriers. The cationic character of these carriers was achieved by adding cationic surfactants, and the formulations were characterized for size, morphology, charge properties, and cytotoxicity. These studies indicated that such lipid-based nanosystems are promising carriers for nucleic acids, with potential applications in in vitro transfection and possibly in vivo delivery of nucleic acids, although improvements in the formulations are necessary for enhanced efficiency (Cortesi et al., 2014).
Safety And Hazards
Future Directions
Tribehenin is found in both animal and vegetable fats and oils, including tallow, palm-nut, and coconut oils . It is especially helpful when creating anhydrous systems like soft solid antiperspirants and lip salves . As a very soft and amorphous (non-crystalline) wax, it can be used to change the characteristics of other waxes by reducing rigidity and crystallinity and softening their structure . This suggests potential future applications in various cosmetic and personal care products.
properties
IUPAC Name |
2,3-di(docosanoyloxy)propyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUODUULYCPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H134O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171900 | |
Record name | Behenic acid, 1,2,3-propanetriol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1059.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(22:0/22:0/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tribehenin | |
CAS RN |
18641-57-1 | |
Record name | Glyceryl tribehenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenic acid, 1,2,3-propanetriol ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Behenic acid, 1,2,3-propanetriol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl tridocosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBEHENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TG(22:0/22:0/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
Record name | TG(22:0/22:0/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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